3-Bromo-4-isopropyl-1H-pyrazole
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Overview
Description
3-Bromo-4-isopropyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-1-propyl-1H-pyrazole with isopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazole derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. The reactions are typically carried out in polar solvents such as DMSO or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-azido-4-isopropyl-1H-pyrazole or 3-amino-4-isopropyl-1H-pyrazole can be formed.
Oxidation Products: Pyrazole oxides are the major products.
Reduction Products: Reduced pyrazole derivatives are obtained.
Scientific Research Applications
3-Bromo-4-isopropyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-4-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The bromine atom and isopropyl group play crucial roles in enhancing the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-pyrazole: Lacks the isopropyl group, which may affect its reactivity and applications.
4-Isopropyl-1H-pyrazole: Lacks the bromine atom, which may influence its chemical properties and biological activities.
3,5-Dibromo-1H-pyrazole: Contains an additional bromine atom, which can lead to different reactivity and applications.
Uniqueness
3-Bromo-4-isopropyl-1H-pyrazole is unique due to the presence of both a bromine atom and an isopropyl group on the pyrazole ring.
Properties
Molecular Formula |
C6H9BrN2 |
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Molecular Weight |
189.05 g/mol |
IUPAC Name |
5-bromo-4-propan-2-yl-1H-pyrazole |
InChI |
InChI=1S/C6H9BrN2/c1-4(2)5-3-8-9-6(5)7/h3-4H,1-2H3,(H,8,9) |
InChI Key |
UZVSQCYUZFOWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(NN=C1)Br |
Origin of Product |
United States |
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